molecular formula C12H15ClFNO B2377033 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride CAS No. 167484-65-3

5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride

Cat. No.: B2377033
CAS No.: 167484-65-3
M. Wt: 243.71
InChI Key: XBBHWDUTYCQQOZ-UHFFFAOYSA-N
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Description

5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.71. The purity is usually 95%.
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Biological Activity

5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}ClFNO
  • Molecular Weight : 239.7 g/mol
  • CAS Number : 167484-72-2

Research indicates that compounds within the spiro[1-benzofuran-3,4'-piperidine] class exhibit diverse biological activities. The specific mechanisms of action for this compound include:

  • Anticancer Activity :
    • This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that it induces apoptosis and cell cycle arrest in breast cancer cells, suggesting its potential as an anticancer agent .
    • The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress, which can be beneficial in neurodegenerative conditions such as Alzheimer's disease .
  • Antimicrobial Properties :
    • Some derivatives of spiro compounds have exhibited antimicrobial activity against various pathogens. While specific data on this compound is limited, related compounds show promise in this area .

Anticancer Studies

A notable study published in Journal of Organic Chemistry examined the synthesis and biological evaluation of several spiro compounds similar to this compound. The findings indicated:

  • Cytotoxicity : The compound exhibited IC50_{50} values in the low micromolar range against several cancer cell lines.
  • Mechanism : It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Neuroprotective Studies

Research published in Molecules explored the neuroprotective effects of benzofuran derivatives. Key findings included:

  • Oxidative Stress Reduction : The compound significantly reduced levels of reactive oxygen species (ROS) in neuronal cells.
  • Neurotransmitter Modulation : It enhanced the release of acetylcholine, suggesting a mechanism that could be beneficial for cognitive function in neurodegenerative diseases .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; cytotoxicity (IC50_{50} < 10 µM)
NeuroprotectiveReduces oxidative stress; enhances acetylcholine release
AntimicrobialPotential activity against bacterial strains

Properties

IUPAC Name

5-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBHWDUTYCQQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-fluoro-1'-methyl-spiro(2,3-dihydrobenzofuran-3,4'-piperidine) (1.21 g, 5.48 mmol) in 1,2-dichloroethane (12 mL) at room temp was treated with 2-chloroethyl chloroformate (1 mL, 9 mmol). A white precipitate formed, and the reaction was refluxed 2 h. MeOH (12 mL) was added and refluxing was continued for 2 h. The reaction was concentrated to a crude solid, which was triturated with EtOAc (5 mL) and filtered to yield 1.27 g (95%) of the title compound as a white crystalline solid.
Name
5-fluoro-1'-methyl-spiro(2,3-dihydrobenzofuran-3,4'-piperidine)
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
95%

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